2-[(4-Hydroxyphenyl)sulfanyl]ethyl [(4-hydroxyphenyl)sulfanyl]acetate
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Overview
Description
2-[(4-Hydroxyphenyl)sulfanyl]ethyl [(4-hydroxyphenyl)sulfanyl]acetate is an organic compound with the molecular formula C10H12O3S It is characterized by the presence of two hydroxyphenyl groups attached to a sulfanyl ethyl acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Hydroxyphenyl)sulfanyl]ethyl [(4-hydroxyphenyl)sulfanyl]acetate typically involves the reaction of 4-mercaptophenol with ethyl bromoacetate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Hydroxyphenyl)sulfanyl]ethyl [(4-hydroxyphenyl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding thiol derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
2-[(4-Hydroxyphenyl)sulfanyl]ethyl [(4-hydroxyphenyl)sulfanyl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyphenyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Hydroxyphenyl)sulfanyl]ethyl [(4-hydroxyphenyl)sulfanyl]acetate involves its interaction with various molecular targets and pathways. The hydroxyphenyl groups can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, the compound may interact with enzymes and receptors involved in inflammatory and cancer pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-hydroxyphenyl)acetate: Similar structure but lacks the sulfanyl group.
Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate: Similar structure but with only one hydroxyphenyl group.
Uniqueness
2-[(4-Hydroxyphenyl)sulfanyl]ethyl [(4-hydroxyphenyl)sulfanyl]acetate is unique due to the presence of two hydroxyphenyl groups and a sulfanyl ethyl acetate backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
130876-55-0 |
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Molecular Formula |
C16H16O4S2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)sulfanylethyl 2-(4-hydroxyphenyl)sulfanylacetate |
InChI |
InChI=1S/C16H16O4S2/c17-12-1-5-14(6-2-12)21-10-9-20-16(19)11-22-15-7-3-13(18)4-8-15/h1-8,17-18H,9-11H2 |
InChI Key |
DEJYCAZJGREAHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)SCCOC(=O)CSC2=CC=C(C=C2)O |
Origin of Product |
United States |
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